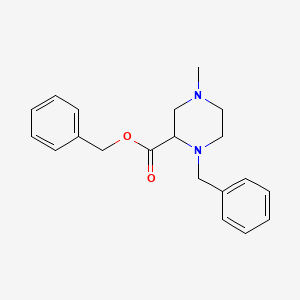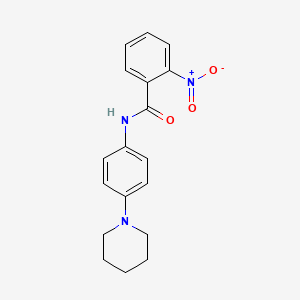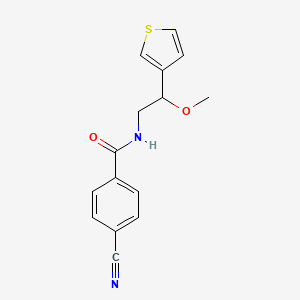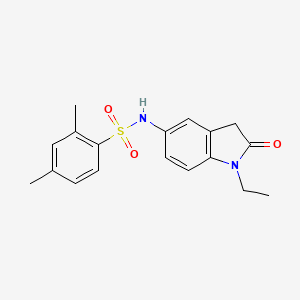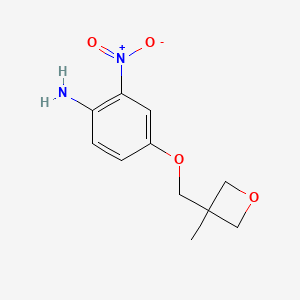![molecular formula C18H18N2O3S3 B2714277 2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 941992-85-4](/img/structure/B2714277.png)
2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has shown promising results in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Theoretical Investigation and Antimalarial Activity
Researchers have investigated sulfonamide derivatives for their antimalarial activity, revealing the potential of these compounds in treating malaria. The study highlighted the synthesis of sulfonamide derivatives and their in vitro antimalarial activity, characterized by IC50 values of <30µM. These compounds, including analogs related to "2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide," exhibited promising selectivity and activity against malaria, with one derivative showing exceptional activity due to the presence of a quinoxaline moiety. Theoretical calculations supported the experimental findings, suggesting a low energy gap indicative of favorable electron transfer properties (Fahim & Ismael, 2021).
Antimicrobial Activity and Quantum Calculations
Another study explored the reactivity of sulfonamide derivatives towards nitrogen-based nucleophiles, leading to compounds with significant antimicrobial activity. Computational calculations provided insights into the structural and electronic factors contributing to their activity, highlighting the correlation between experimental observations and theoretical predictions. This research underscores the versatility of sulfonamide derivatives, including the subject compound, in developing new antimicrobial agents (Fahim & Ismael, 2019).
Synthesis and Evaluation as Glutaminase Inhibitors
The compound and its analogs have been evaluated for their potential as glutaminase inhibitors, a target for cancer therapy. One study focused on synthesizing BPTES analogs, revealing that certain truncated versions retained potency while improving solubility, offering a pathway to develop more effective cancer therapies. This highlights the potential of "2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide" and related compounds in oncology research (Shukla et al., 2012).
Antimicrobial and Antitubercular Agents
Further research into sulfonyl derivatives of thiazole and benzothiazole, including structures akin to the compound , has demonstrated their efficacy as antimicrobial and antitubercular agents. The synthesis of novel sulfonyl derivatives and their characterization through various analytical techniques paved the way for identifying compounds with moderate to significant antibacterial, antifungal, and antitubercular activities, underscoring their potential in treating infectious diseases (Kumar, Prasad, & Chandrashekar, 2013).
Propiedades
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-3-26(22,23)13-9-7-12(8-10-13)11-16(21)19-18-20-17-14(24-2)5-4-6-15(17)25-18/h4-10H,3,11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOADQXATSTLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2714196.png)


![4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714201.png)
![N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2714203.png)
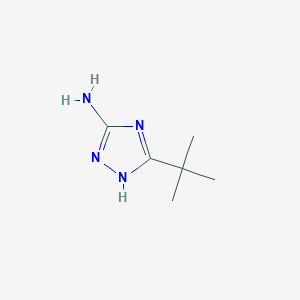
![N-(2,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714205.png)
